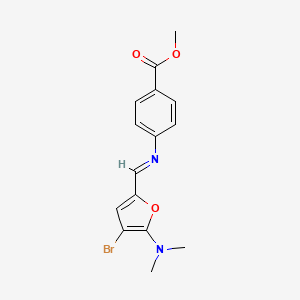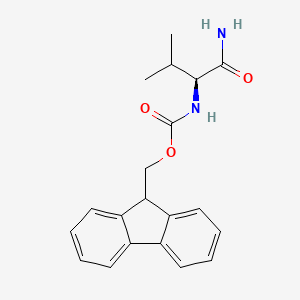
Fmoc-Val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Val-NH2: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid valine, with an amide group at the C-terminus. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group under basic conditions .
準備方法
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection of Valine:
- The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
-
Amidation:
Industrial Production Methods:
- Industrial production of Fmoc-Val-NH2 typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
化学反応の分析
Types of Reactions:
-
Deprotection:
- The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF). This reaction is rapid and produces dibenzofulvene as a byproduct .
-
Coupling Reactions:
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Major Products:
科学的研究の応用
Chemistry:
- Fmoc-Val-NH2 is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS .
Biology and Medicine:
- Peptides synthesized using this compound are used in various biological studies, including enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs .
Industry:
作用機序
Mechanism:
- The Fmoc group protects the amino group of valine during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways:
特性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1 |
InChIキー |
WLWOCNVSNTYFLW-SFHVURJKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




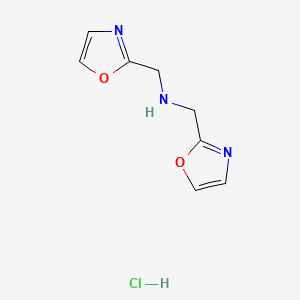
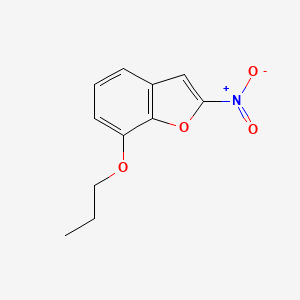
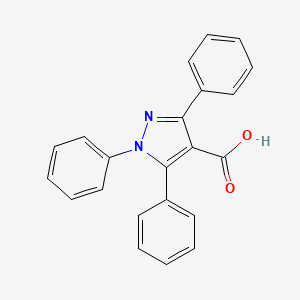
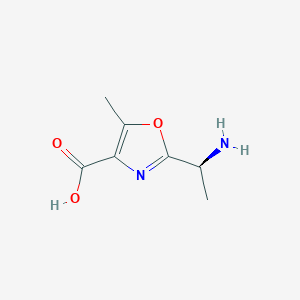
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

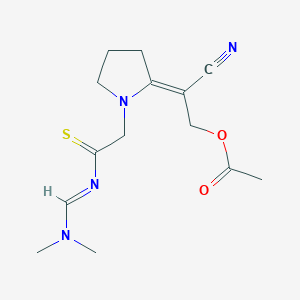

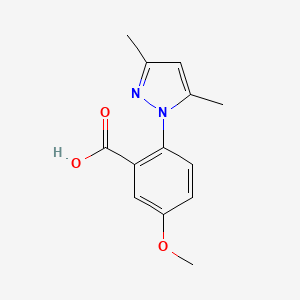
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
